GZD856
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Overview
Description
GZD856 is a novel orally bioavailable inhibitor that targets both platelet-derived growth factor receptors alpha and beta as well as the Bcr-Abl T315I mutant. This compound has shown significant potential in overcoming acquired resistance to imatinib, a common issue in the treatment of chronic myelogenous leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GZD856 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and detailed in scientific publications .
Industrial Production Methods
Industrial production methods for this compound are designed to ensure high yield and purity. These methods typically involve large-scale synthesis using optimized reaction conditions and purification techniques. The exact industrial processes are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
GZD856 undergoes various chemical reactions, including kinase inhibition and binding interactions with its target proteins. It strongly suppresses the kinase activities of both native Bcr-Abl and the T315I mutant .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include solvents like dimethyl sulfoxide and various catalysts. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction efficiency .
Major Products Formed
The major products formed from the reactions involving this compound are typically its active metabolites, which retain the ability to inhibit kinase activity and suppress tumor growth .
Scientific Research Applications
GZD856 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying kinase inhibition and drug resistance mechanisms.
Biology: Employed in cellular assays to investigate its effects on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating chronic myelogenous leukemia and other cancers with kinase mutations.
Industry: Utilized in the development of new kinase inhibitors and cancer therapies .
Mechanism of Action
GZD856 exerts its effects by inhibiting the kinase activities of platelet-derived growth factor receptors alpha and beta as well as the Bcr-Abl T315I mutant. This inhibition blocks the signaling pathways involved in cell proliferation and survival, leading to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A first-generation Bcr-Abl inhibitor used in the treatment of chronic myelogenous leukemia.
Dasatinib: A second-generation Bcr-Abl inhibitor that targets multiple kinase mutants.
Bosutinib: Another second-generation Bcr-Abl inhibitor with a broader spectrum of activity
Uniqueness of GZD856
This compound stands out due to its ability to overcome acquired resistance to imatinib, particularly in cases involving the T315I mutation. Its dual inhibition of platelet-derived growth factor receptors and Bcr-Abl makes it a promising candidate for treating various cancers with kinase mutations .
Properties
IUPAC Name |
4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F3N6O/c1-20-3-5-23(15-22(20)6-4-21-17-33-27-9-10-34-38(27)18-21)28(39)35-25-8-7-24(26(16-25)29(30,31)32)19-37-13-11-36(2)12-14-37/h3,5,7-10,15-18H,11-14,19H2,1-2H3,(H,35,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLXBWOKEGSUPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN5C(=CC=N5)N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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